Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate
Brand Name: Vulcanchem
CAS No.: 112545-98-9
VCID: VC21283255
InChI: InChI=1S/C11H12F2O3/c1-3-16-10(14)11(12,13)8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3
SMILES: CCOC(=O)C(C1=CC=C(C=C1)OC)(F)F
Molecular Formula: C11H12F2O3
Molecular Weight: 230.21 g/mol

Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate

CAS No.: 112545-98-9

Cat. No.: VC21283255

Molecular Formula: C11H12F2O3

Molecular Weight: 230.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate - 112545-98-9

Specification

CAS No. 112545-98-9
Molecular Formula C11H12F2O3
Molecular Weight 230.21 g/mol
IUPAC Name ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate
Standard InChI InChI=1S/C11H12F2O3/c1-3-16-10(14)11(12,13)8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3
Standard InChI Key NYSRHWGDMXRSMT-UHFFFAOYSA-N
SMILES CCOC(=O)C(C1=CC=C(C=C1)OC)(F)F
Canonical SMILES CCOC(=O)C(C1=CC=C(C=C1)OC)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate features a central acetoxy group flanked by two fluorine atoms and a 4-methoxyphenyl substituent. The compound’s structure is defined by the following identifiers:

  • IUPAC Name: Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate

  • SMILES: CCOC(=O)C(C1=CC=C(C=C1)OC)(F)F\text{CCOC(=O)C(C1=CC=C(C=C1)OC)(F)F}

  • InChIKey: NYSRHWGDMXRSMT-UHFFFAOYSA-N\text{NYSRHWGDMXRSMT-UHFFFAOYSA-N}

  • LogP: 2.35 (indicating moderate lipophilicity) .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H12F2O3\text{C}_{11}\text{H}_{12}\text{F}_{2}\text{O}_{3}
Molecular Weight230.21 g/mol
CAS Number112545-98-9
Melting PointNot reported
Boiling PointNot reported
DensityNot reported
SolubilityLikely soluble in organic solvents

The difluoromethyl group (CF2\text{CF}_2) enhances metabolic stability and electron-withdrawing effects, while the 4-methoxyphenyl group contributes to π-π stacking interactions and solubility modulation .

Synthesis and Methodological Advances

The synthesis of ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate typically involves nucleophilic substitution or esterification reactions. A representative protocol, adapted from methods for analogous difluoroacetates, involves:

  • Reaction of 4-methoxyphenylmagnesium bromide with ethyl bromodifluoroacetate in anhydrous tetrahydrofuran (THF) under inert atmosphere.

  • Quenching with aqueous ammonium chloride and purification via silica gel chromatography .

Table 2: Representative Synthesis Conditions

ParameterDetails
Precursors4-Methoxyphenylmagnesium bromide, ethyl bromodifluoroacetate
SolventTHF or DMSO
TemperatureRoom temperature to 60°C
CatalystNone (stoichiometric base)
Yield~83% (based on analogous routes)

Alternative routes utilize difluoroacetic acid derivatives coupled with 4-methoxyphenyl precursors under Mitsunobu or Ullmann conditions, though yields vary depending on substituent electronics .

Applications in Organic Synthesis

This compound serves as a versatile building block in medicinal chemistry:

Drug Discovery

The difluoromethyl group is prized for its ability to mimic hydroxyl or carbonyl groups while resisting metabolic oxidation. For instance, derivatives of this compound have been explored as protease inhibitors or kinase modulators, leveraging the 4-methoxyphenyl group for target binding .

Material Science

In polymer chemistry, the compound’s fluorine content improves thermal stability and reduces dielectric constants, making it useful in fluorinated coatings or adhesives.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure:

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): Signals at δ 7.3–6.8 ppm (aromatic protons), δ 4.2 ppm (ethyl CH2_2), δ 3.8 ppm (methoxy group), and δ 1.3 ppm (ethyl CH3_3) .

  • 19F^{19}\text{F} NMR: A singlet near δ −83 ppm, characteristic of geminal difluoromethyl groups .

  • GC-MS: Molecular ion peak at m/z 230.21 ([M]+\text{[M]}^+) .

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